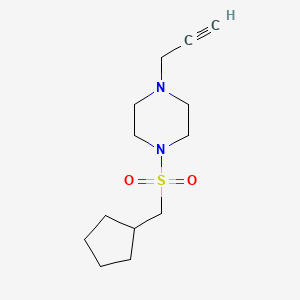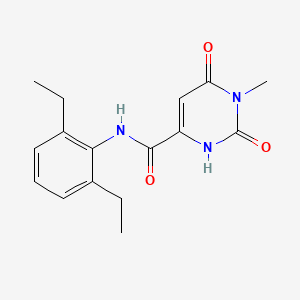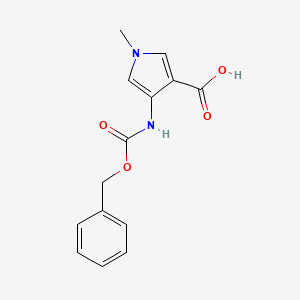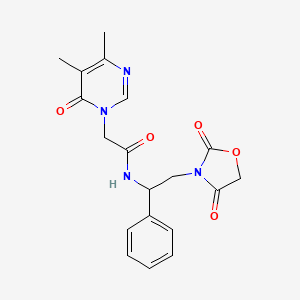![molecular formula C21H20ClN5O B3017332 N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}pyridine-2-carboxamide CAS No. 1396765-07-3](/img/structure/B3017332.png)
N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}pyridine-2-carboxamide" is a chemical entity that appears to be structurally related to various heterocyclic compounds that have been synthesized and studied for their biological activities. Although the exact compound is not directly mentioned in the provided papers, the structural motifs present in the compound, such as pyridine, piperidine, and carboxamide, are common in medicinal chemistry and are often explored for their potential as therapeutic agents.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions that include acylation, deprotection, and salt formation. For instance, the synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride was achieved through a process involving 4-aminopyridine and N,N'-carbonyldiimidazole . Similarly, the synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide was conducted by reacting 2-chloro-3-amino-4-methylpyridine with 2-chloropyridine-3-carboxylic acid under optimized conditions . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed through various techniques, including single-crystal development for compounds such as substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These analyses are crucial for understanding the conformation and potential interactions of the compounds with biological targets.
Chemical Reactions Analysis
The chemical reactivity of related compounds involves interactions with various reagents to form new heterocyclic systems. For example, N-1-Naphthyl-3-oxobutanamide was used to synthesize a range of pyridine derivatives through reactions with arylidinecyanothioacetamide and subsequent cyclization steps . These reactions highlight the versatility of the pyridine and carboxamide groups in forming complex heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are often characterized to determine their suitability for further development as therapeutic agents. For instance, the analogues of CB(2) ligands were evaluated for cannabinoid receptor affinity and agonist activity in vitro . Additionally, the ADME properties and in vitro safety profiles of small molecule PCSK9 mRNA translation inhibitors were assessed . These evaluations are essential for predicting the behavior of the compounds in biological systems and their potential as drugs.
Applications De Recherche Scientifique
Structural and Electronic Properties
The structural and electronic properties of anticonvulsant drugs, including compounds similar to N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}pyridine-2-carboxamide, have been extensively studied. Research by Georges et al. (1989) on related anticonvulsant compounds shows the importance of crystal structures, such as limited inclination of the phenyl ring and marked delocalization of the piperidine nitrogen lone pair towards the middle heterocycle. These structural properties are crucial for understanding the function and potential applications of such compounds (Georges et al., 1989).
Synthesis and Biological Activity
Khalifa et al. (2015) discussed the synthesis of novel heterocyclic aryl monoazo organic compounds, including derivatives structurally related to this compound. These compounds exhibit significant antioxidant, antitumor, and antimicrobial activities, demonstrating their potential in various biological applications (Khalifa et al., 2015).
Molecular Interaction and Pharmacophore Models
The study of molecular interactions and pharmacophore models, as conducted by Shim et al. (2002), provides insights into how similar compounds interact with specific receptors. This research is fundamental for understanding the therapeutic potential of this compound and its analogues in various medical applications (Shim et al., 2002).
Glycine Transporter Inhibition
Research on glycine transporter inhibitors, like the study by Yamamoto et al. (2016), is relevant to the understanding of this compound. These inhibitors are crucial in exploring the treatment options for various central nervous system disorders (Yamamoto et al., 2016).
Synthesis and Scalability
The scalable and facile synthesis of similar compounds, as detailed by Wei et al. (2016), highlights the practical aspects of producing such compounds for potential therapeutic applications (Wei et al., 2016).
PCSK9 mRNA Translation Inhibition
The discovery of small molecule inhibitors of PCSK9 mRNA translation, like the research by Londregan et al. (2018), provides a framework for understanding how similar compounds could be used in medical research and drug development (Londregan et al., 2018).
Antitubercular and Antibacterial Activities
The study by Bodige et al. (2020) on antitubercular and antibacterial activities of carboxamide derivatives emphasizes the potential of this compound in treating infectious diseases (Bodige et al., 2020).
Mécanisme D'action
Target of Action
The primary target of this compound is the serine/threonine protein kinase B (PKB) , also known as Akt . PKB plays a crucial role in cellular signaling, promoting both cell proliferation and survival .
Mode of Action
The compound interacts with its target, PKB, in a competitive manner with ATP . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . This binding promotes activation of the kinase by phosphorylation on Ser473 and Thr308 .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
The optimization of lipophilic substitution within a series of 4-benzyl-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines provided atp-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of pkb over the closely related kinase pka . This suggests that the compound may have good bioavailability.
Result of Action
The compound’s action results in the promotion of cell proliferation and survival . It also inhibits the closely related kinase PKA . The compound exhibits four times higher activity (MIC ≤ 2 μg L −1) than the standard drug PZA (=8 μg L −1) .
Propriétés
IUPAC Name |
N-[1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O/c22-17-6-2-1-5-16(17)18-8-9-20(26-25-18)27-13-10-15(11-14-27)24-21(28)19-7-3-4-12-23-19/h1-9,12,15H,10-11,13-14H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIHBLDOCPXUAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=N2)C3=NN=C(C=C3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

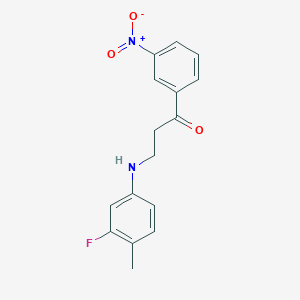
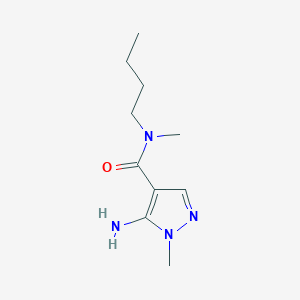
![1-(5-Azaspiro[2.4]heptan-7-yl)-N,N-dimethylmethanamine](/img/structure/B3017254.png)

![2-{[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl}ethan-1-amine](/img/no-structure.png)


![Methyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B3017261.png)
